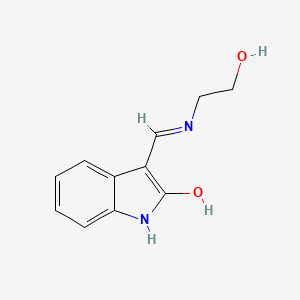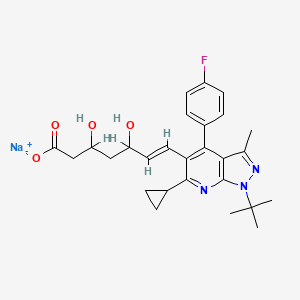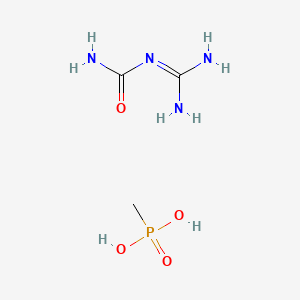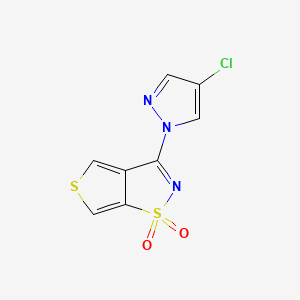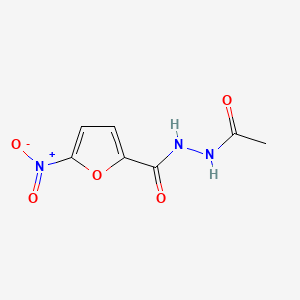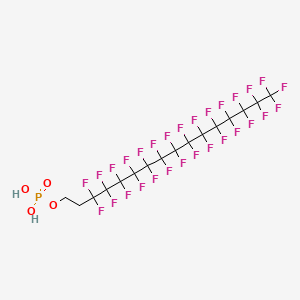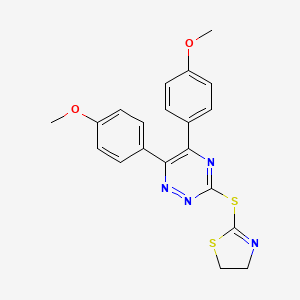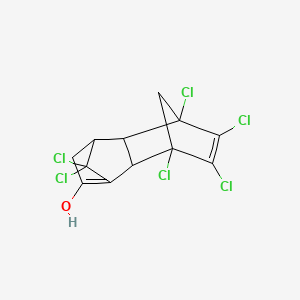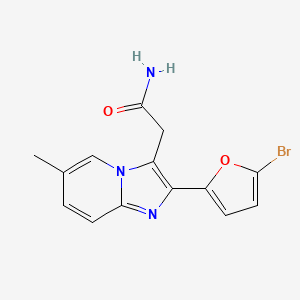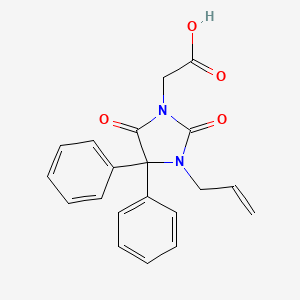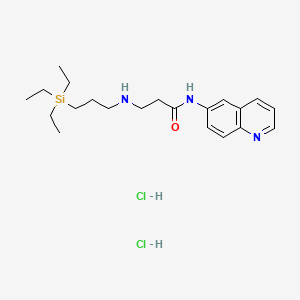
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the propanamide structure.
Scientific Research Applications
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying enzyme interactions and cellular processes.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and propanamide analogs. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride apart is its unique combination of the quinoline and propanamide moieties, along with the triethylsilyl group. This unique structure imparts specific properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
121221-05-4 |
|---|---|
Molecular Formula |
C21H35Cl2N3OSi |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-quinolin-6-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)16-8-13-22-15-12-21(25)24-19-10-11-20-18(17-19)9-7-14-23-20;;/h7,9-11,14,17,22H,4-6,8,12-13,15-16H2,1-3H3,(H,24,25);2*1H |
InChI Key |
OCRJDPKQPVNSST-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC2=C(C=C1)N=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


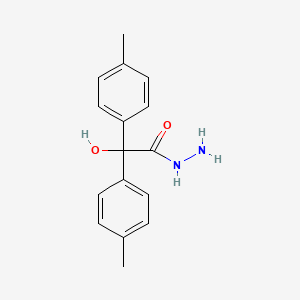
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
